(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Catalog No.
S12829397
CAS No.
M.F
C12H18FNO4
M. Wt
259.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbon...

Product Name

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

IUPAC Name

(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9-/m0/s1

InChI Key

ZZOLHPFGDKIOCE-PEBLOWIWSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@@H]2F)C(=O)O

The compound (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound characterized by its unique structural features, including a fluorine atom and a carboxylic acid functional group. The bicyclic structure, specifically the azabicyclo[2.2.1] framework, contributes to its potential biological activity and interaction with various biological targets. This compound's stereochemistry, indicated by the (3S,5S) notation, suggests specific spatial arrangements of its atoms that can influence its reactivity and biological interactions.

Involving this compound can be categorized into several types, including:

  • Nucleophilic Substitution Reactions: The presence of the fluorine atom makes it susceptible to nucleophilic attack, which can lead to various substitution products.
  • Esterification Reactions: The carboxylic acid group can react with alcohols to form esters, which may be significant in modifying the compound for enhanced biological activity.
  • Decarboxylation Reactions: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of more reactive intermediates.

These reactions are crucial for understanding the compound's potential transformations in biological systems and its synthetic pathways.

The biological activity of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been predicted using computational methods such as quantitative structure-activity relationship (QSAR) modeling. Such models suggest that compounds with similar structural features may exhibit various pharmacological effects, potentially including:

  • Antimicrobial Activity: Compounds with bicyclic structures often show promise as antimicrobial agents.
  • Neuropharmacological Effects: The unique stereochemistry may influence interactions with neurotransmitter receptors.
  • Anti-inflammatory Properties: The carboxylic acid functional group is often associated with anti-inflammatory activity.

Predictive models have indicated that this compound could interact with multiple biological targets, making it a candidate for further pharmacological evaluation .

Several synthesis methods can be employed to produce (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid:

  • Starting from Bicyclic Precursors: Utilizing existing bicyclic compounds and introducing functional groups through selective reactions (e.g., halogenation and esterification).
  • Fluorination Techniques: Specific fluorination reagents can be used to introduce the fluorine atom at the 5-position of the bicyclic framework.
  • Carboxylation Reactions: Employing carboxylation techniques to add the carboxylic acid functional group at the desired position.

These methods highlight the versatility of synthetic approaches available for this compound's preparation .

The potential applications of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid include:

  • Pharmaceutical Development: As a candidate for new drug formulations targeting specific diseases due to its predicted biological activities.
  • Research Tool: It may serve as a molecular probe in studies investigating receptor-ligand interactions or metabolic pathways.

These applications emphasize the importance of this compound in medicinal chemistry and pharmacology.

Interaction studies using computational tools like molecular docking and dynamics simulations can provide insights into how (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid interacts with various biological macromolecules such as proteins and enzymes. These studies help identify binding affinities and potential mechanisms of action, paving the way for experimental validation in vitro and in vivo .

Several compounds share structural similarities with (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
Compound ABicyclic structureLacks fluorine
Compound BSimilar carboxylic acidDifferent stereochemistry
Compound CContains nitrogenVarying biological activity profiles

Each of these compounds presents unique characteristics that differentiate them from (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, particularly regarding their biological activities and potential applications .

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

259.12198622 g/mol

Monoisotopic Mass

259.12198622 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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